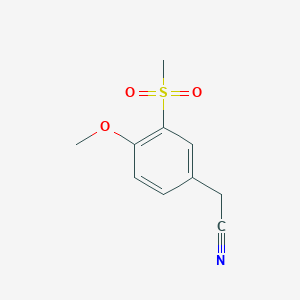

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-methoxy-3-methylsulfonylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-14-9-4-3-8(5-6-11)7-10(9)15(2,12)13/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWCPPLDWPJGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile typically involves the reaction of 3-methanesulfonyl-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products

Oxidation: Formation of 3-methanesulfonyl-4-methoxybenzoic acid.

Reduction: Formation of 2-(3-methanesulfonyl-4-methoxyphenyl)ethylamine.

Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile is widely used in scientific research, including:

Chemistry: As a reference substance for drug impurities and reagents in analytical chemistry.

Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile

- CAS Number : 1311315-78-2

- Molecular Formula: C₁₀H₁₁NO₃S

- Molecular Weight : 225.27 g/mol

- Structural Features : The compound consists of an acetonitrile group (-CH₂CN) attached to a phenyl ring substituted with a methanesulfonyl (-SO₂CH₃) group at position 3 and a methoxy (-OCH₃) group at position 2.

Key Properties :

- Electron-Donating/Withdrawing Effects : The methoxy group is electron-donating, while the methanesulfonyl group is strongly electron-withdrawing. This combination creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

- Applications : Primarily used as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The following table summarizes key analogues and their structural/electronic differences:

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

- The methanesulfonyl group in the target compound lowers electron density at the phenyl ring compared to analogues with only methoxy or hydroxyl groups, enhancing electrophilicity .

- Fluorine substituents (e.g., in 2-(3-Fluoro-5-methoxyphenyl)acetonitrile) increase metabolic stability but introduce toxicity risks .

Polarity and Solubility :

- The trifluoroethoxy group in 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile significantly increases lipophilicity, making it suitable for blood-brain barrier penetration .

- The hydroxyl group in 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile enhances water solubility but requires protection during synthetic steps .

Spectroscopic and Computational Insights

- IR Spectroscopy: The target compound’s IR spectrum would feature strong S=O stretches (~1350–1150 cm⁻¹) and C≡N vibrations (~2250 cm⁻¹), distinguishing it from non-sulfonylated analogues .

- DFT Studies: Quantum chemical calculations on similar compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal non-planar geometries and localized HOMO/LUMO orbitals on aromatic systems, suggesting analogous behavior in the target compound .

Biological Activity

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile is an organic compound notable for its unique structural features, including a methanesulfonyl group and a methoxyphenyl moiety. Its molecular formula contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthetic routes, and relevant case studies.

- Molecular Weight : Approximately 245.29 g/mol

- Chemical Structure : The compound features a methanesulfonyl group, which enhances solubility and reactivity, and a methoxy group that may facilitate interactions with biological targets.

Biological Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities. Notably:

- Antidepressant Activity : Molecular docking studies suggest that this compound may interact with neurotransmitter receptors, indicating potential efficacy as an antidepressant agent.

- Anticancer Properties : Compounds with similar structures have been investigated for their ability to affect cellular signaling pathways and exhibit anticancer effects .

Interaction Studies

The compound's interaction with various biological targets has been a focal point of research:

- Binding Affinity : Studies have shown that this compound has a binding affinity for neurotransmitter receptors and enzymes involved in metabolic pathways. This suggests its potential role in modulating physiological processes.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

-

Antidepressant Mechanism :

- A study demonstrated that derivatives of methoxyphenylacetonitriles could enhance serotonin receptor activity, indicating their role in mood regulation.

- Cell Proliferation Inhibition :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs of this compound along with their CAS numbers and similarity scores:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)acetonitrile | 772-59-8 | 0.95 |

| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | 113081-50-8 | 0.95 |

| 3-(3-Bromo-4-methoxyphenyl)propanenitrile | 943-66-8 | 0.91 |

| 2-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)acetonitrile | 28495-11-6 | 0.89 |

| 2-Bromo-4-ethyl-1-methoxybenzene | 99179-98-3 | 0.88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.